
1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride typically involves the protection of the amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Substitution: Nucleophilic substitution reactions are common, particularly involving the Boc group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium hydroxide for base-catalyzed reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine, while oxidation and reduction reactions can produce a range of functionalized derivatives.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceuticals and drug candidates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination, forming a stable carbamate . Deprotection occurs under acidic conditions, where the Boc group is cleaved to release the free amine . This process is facilitated by the stability of the tert-butyl carbocation intermediate, which undergoes elimination and decarboxylation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc) protected amines: These compounds share the Boc protecting group and are used in similar applications.
Carbobenzoxy (Cbz) protected amines: Another common protecting group used in organic synthesis, particularly in peptide synthesis.
Fmoc protected amines: Used in solid-phase peptide synthesis, offering different stability and deprotection conditions compared to Boc.
Uniqueness
1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride is unique due to its specific structure, which combines the Boc protecting group with a diazepane ring. This combination provides distinct reactivity and stability profiles, making it a valuable tool in organic synthesis and related fields.
Properties
Molecular Formula |
C12H23ClN2O4 |
|---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-11(2,3)18-10(17)14-7-5-6-13-8-12(14,4)9(15)16;/h13H,5-8H2,1-4H3,(H,15,16);1H |
InChI Key |
UAIQMDOOBFPUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCCN1C(=O)OC(C)(C)C)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


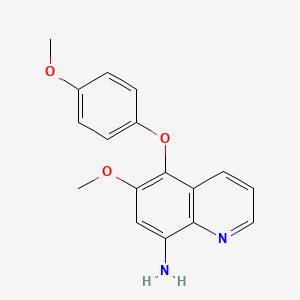
![Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B11836902.png)
![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)
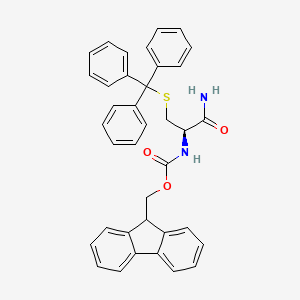

![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)
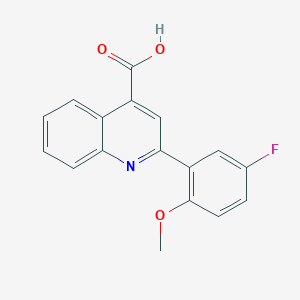
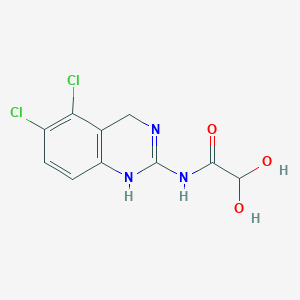
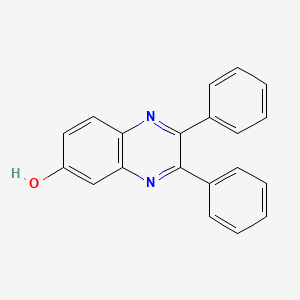


![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)
![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)
